Phenylpropanolamine hydrochloride-* prec CRS

Description

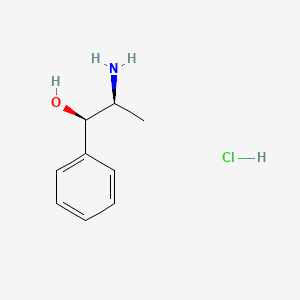

Phenylpropanolamine hydrochloride (PPA·HCl) is a sympathomimetic agent with structural formula (1RS,2SR)-2-amino-1-phenylpropanol hydrochloride . It is used as a decongestant, appetite suppressant, and in urinary incontinence management . The term "prec CRS" refers to its certified reference standard (CRS), essential for quality control in pharmaceutical analysis. PPA·HCl CRS (CAS: 154-41-6) is characterized by a molecular weight of 239.8 g/mol and validated analytical methods such as HPLC, UV-Vis spectroscopy, and capillary electrophoresis (CE) .

Structure

3D Structure of Parent

Properties

CAS No. |

3198-15-0 |

|---|---|

Molecular Formula |

C9H13NO.ClH C9H14ClNO |

Molecular Weight |

187.66 g/mol |

IUPAC Name |

(1R,2S)-2-amino-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1 |

InChI Key |

DYWNLSQWJMTVGJ-KUSKTZOESA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N.Cl |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N.Cl |

melting_point |

381 to 385 °F (NTP, 1992) |

physical_description |

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) |

solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |

Origin of Product |

United States |

Preparation Methods

Henry Reaction: Formation of β-Nitro Alcohol

The synthesis begins with the Henry reaction, a nitroaldol condensation between benzaldehyde and nitroethane in 95% ethanol under alkaline conditions (sodium hydroxide). This exothermic reaction yields α-(1-nitroethyl)benzyl alcohol, a nitro-alcohol intermediate.

Reaction Conditions:

-

Solvent: 95% ethanol

-

Base: Sodium hydroxide (catalytic)

The nitro group’s electron-withdrawing nature facilitates nucleophilic attack by the nitroethane enolate on benzaldehyde, forming a carbon-carbon bond.

Reduction to Primary Amine

The nitro-alcohol undergoes reduction to produce phenylpropanolamine. Catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel in ethanol or methanol is the most common method.

Reduction Parameters:

Alternative reducing agents like lithium aluminum hydride (LiAlH₄) are less favored due to over-reduction risks.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in anhydrous ether or ethanol to precipitate PPA.HCl. Crystallization from hot ethanol or isopropanol yields a white crystalline product with a melting point of 194.5°C.

Critical Solubility Data for PPA.HCl:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >50–<1000 |

| Methanol | >50–<1000 |

| Isopropanol | >10–<33.3 |

| Diethyl ether | <0.5 |

Stereochemical Considerations and Isomer Resolution

PPA.HCl contains two chiral centers, generating four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) isomer (D-norpseudoephedrine) is predominant in pharmaceutical formulations due to its natural occurrence in Catha edulis (khat) and superior adrenergic activity.

Stereoselective Synthesis

Early syntheses produced racemic mixtures, necessitating resolution via chiral chromatography or diastereomeric salt formation. Modern approaches employ asymmetric hydrogenation or enantioselective enzymes, though these methods are less documented in public literature.

CRS-Grade PPA.HCl Specifications

The European Pharmacopoeia mandates stringent optical purity standards for CRS-grade PPA.HCl. Specific rotation ([α]D²⁵) must range between -33° to -37° (c = 5 in water). Achieving this requires iterative recrystallization or simulated moving bed (SMB) chromatography.

Analytical and Quality Control Protocols

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection (λ = 254 nm) is employed for purity assessment.

-

Column: C18 (250 × 4.6 mm, 5 μm)

-

Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) (30:70)

-

Flow Rate: 1.0 mL/min

-

Retention Time: 6.2 ± 0.3 min

This method detects impurities at <0.1% and ensures compliance with CRS standards.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): δ 7.41 (s, 5H, aromatic), 4.51 (d, 1H, O–C–H), 3.12 (q, 1H, N–C–H), 2.07 (s, 2H, –NH₂/–OH), 0.94 (d, 3H, –CH₃).

-

¹³C NMR (CDCl₃): δ 148.0 (C–O), 138.6 (C–N), 130.8–121.2 (aromatic carbons).

Differential Scanning Calorimetry (DSC):

-

Melting Point: 194.5°C (endothermic peak)

-

Purity: >99.5% (by enthalpy analysis)

Regulatory and Manufacturing Considerations

As a controlled drug precursor, PPA.HCl synthesis requires adherence to Good Manufacturing Practices (GMP) and DEA regulations. Key challenges include:

Chemical Reactions Analysis

Degradation and Stability Reactions

PPA·HCl undergoes degradation under specific conditions:

| Condition | Degradation Products | Mechanism |

|---|---|---|

| Strong Oxidizing Agents | Carbon monoxide, nitrogen oxides | Oxidative cleavage of the amine group |

| High Temperatures | Benzoic acid derivatives, HCl gas | Thermal decomposition |

| Alkaline Environments | Free base form (reduced solubility) | Hydrolysis |

Exposure to oxidizing agents like hydrogen peroxide accelerates decomposition, releasing toxic gases . Stability studies indicate that PPA·HCl is hygroscopic and requires storage in airtight containers to prevent hydrolysis .

Analytical Derivatization Reactions

Spectrophotometric methods dominate PPA·HCl analysis due to its weak native absorbance. Two validated approaches include:

Reaction with 2,3,5,6-Tetrachloro-1,4-benzoquinone (TCBQ)

-

Mechanism: Formation of an N-vinyl chlorobenzoquinone derivative via enamine condensation.

-

Conditions: Acetaldehyde (catalyst), pH 4.5–5.5, λ~max~ = 650 nm .

-

Linear Range: 5–100 µg/mL (LOD = 0.244 µg/mL, LOQ = 0.74 µg/mL) .

Derivatization with 2-Hydroxynaphthaldehyde (HN)

-

Mechanism: Schiff base formation under acidic conditions.

-

Conditions: Acetic acid, 70–75°C heating, λ~max~ = 392–386 nm (second derivative spectroscopy) .

Comparison of Analytical Methods:

| Parameter | TCBQ Method | HN Method |

|---|---|---|

| Sensitivity (LOD) | 0.244 µg/mL | 0.5 µg/mL |

| Reaction Time | 20–30 min | 10 min |

| Applicability | Tablets, syrups | Complex formulations |

Metabolic Pathways

PPA·HCl is metabolized hepatically via two primary routes:

-

N-Demethylation: Catalyzed by cytochrome P450 enzymes, producing norphenylpropanolamine .

-

β-Hydroxylation: Forms inactive metabolites excreted renally .

First-pass metabolism reduces bioavailability to ~38%, with a plasma half-life of 2.1–3.4 hours .

Reactivity with Functional Groups

PPA·HCl participates in characteristic amine reactions:

-

Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.

-

Complexation: Forms stable complexes with transition metals (e.g., Cu²⁺) at pH 7.0–8.0, utilized in electrochemical detection .

This comprehensive analysis underscores the compound's reactivity profile, essential for pharmaceutical formulation, quality control, and toxicological assessments. The data align with regulatory guidelines from the FDA and EMA, emphasizing PPA·HCl's restricted use due to associated health risks .

Scientific Research Applications

Veterinary Applications

Phenylpropanolamine hydrochloride is primarily used in veterinary medicine for the management of urinary incontinence in dogs. The product marketed as Proin is a chewable tablet that helps tighten the bladder and urethral muscles, thus preventing urine leakage.

| Product Name | Active Ingredient | Dosage Form | Indication |

|---|---|---|---|

| Proin | Phenylpropanolamine | Chewable Tablet | Urinary incontinence in dogs |

The efficacy of Proin has been documented through various case studies, where it significantly improved urinary control in affected animals. However, some reports indicate adverse effects, including increased thirst and potential seizures when combined with certain medications .

Human Medical Applications

In humans, phenylpropanolamine hydrochloride has been used as a nasal decongestant and an appetite suppressant. Its mechanism involves stimulating alpha-adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. It also indirectly stimulates beta-adrenergic receptors, which can increase heart rate and cardiac output .

Nasal Decongestion

Phenylpropanolamine was once a common ingredient in over-the-counter cold medications due to its effectiveness in relieving nasal congestion. However, safety concerns have arisen regarding its association with hemorrhagic strokes, particularly among women using it for weight control or as a decongestant . The FDA has since discouraged its use in non-prescription products due to these risks.

Appetite Suppression

The compound was also widely used in diet aids before being linked to serious cardiovascular events. A notable case-control study indicated an increased risk of hemorrhagic stroke associated with its use, leading to significant regulatory changes and the withdrawal of many products containing phenylpropanolamine from the market .

Pharmacokinetics and Safety Profile

Phenylpropanolamine has a half-life of approximately 2.1 to 3.4 hours and exhibits reduced bioavailability due to first-pass metabolism . Its pressor effects have been studied extensively; for instance, one study demonstrated significant increases in blood pressure among patients with orthostatic hypotension after administration .

Adverse Effects

Despite its therapeutic benefits, phenylpropanolamine is associated with several adverse drug reactions (ADRs). A review indicated that severe ADRs were reported in 82% of cases following ingestion of non-overdose amounts . Common side effects include hypertension, anxiety, and gastrointestinal disturbances.

Case Studies and Research Findings

Several studies have documented the clinical implications of phenylpropanolamine use:

- A study published in JAMA evaluated the pressor effect of phenylpropanolamine in healthy individuals, noting a statistically significant but clinically unimportant increase in blood pressure following administration .

- In veterinary settings, numerous case reports have highlighted the successful management of urinary incontinence with Proin, although some cases noted adverse reactions such as increased urination frequency and behavioral changes .

Mechanism of Action

Phenylpropanolamine hydrochloride-* prec CRS produces its therapeutic effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse. By inhibiting the reuptake of these neurotransmitters, this compound promotes a sense of satiety and decreases appetite, thereby reducing food intake .

Comparison with Similar Compounds

Structural and Pharmacological Similarities

PPA·HCl shares structural and functional similarities with other adrenergic agonists:

| Compound | CAS No. | Molecular Weight (g/mol) | Pharmacological Use | Key Structural Difference |

|---|---|---|---|---|

| PPA·HCl | 154-41-6 | 239.8 | Decongestant, appetite suppressant | (1RS,2SR)-amino alcohol configuration |

| Pseudoephedrine HCl | 345-78-8 | 201.7 | Decongestant | (1S,2S)-stereoisomer of ephedrine |

| Cetirizine HCl | 83881-51-0 | 461.8 | Antihistamine | Piperazine ring with chlorophenyl group |

| Ephedrine HCl | 50-98-6 | 201.7 | Bronchodilator, decongestant | (1R,2S)-configuration with methyl group |

Key Notes:

- PPA·HCl and pseudoephedrine are both indirect-acting sympathomimetics but differ in stereochemistry, leading to varied potency and safety profiles .

Analytical Method Comparison

Chromatographic Techniques

Key Findings :

- PPA·HCl requires higher detection limits compared to cetirizine due to its lower UV absorbance .

- Pseudoephedrine exhibits better resolution in CE than PPA·HCl, attributed to its stereochemical properties .

Clinical Data :

- Pseudoephedrine demonstrated 98.32% assay compliance in tablets, outperforming PPA·HCl (95.93%), supporting its safer profile .

Pharmacokinetic and Formulation Challenges

Notes:

- PPA·HCl’s instability in alkaline media complicates its use in sustained-release formulations, whereas pseudoephedrine’s hygroscopicity requires desiccants in packaging .

Biological Activity

Phenylpropanolamine hydrochloride (PPA) is a sympathomimetic agent primarily used as a decongestant and appetite suppressant. Its biological activity is characterized by its interaction with adrenergic receptors, pharmacokinetics, and associated health risks.

Phenylpropanolamine primarily functions as an indirect sympathomimetic agent. It stimulates the release of norepinephrine, which subsequently activates alpha-1 and beta-adrenergic receptors. This mechanism leads to various physiological effects:

- Alpha-1 Adrenergic Receptor Activation : Causes vasoconstriction, reducing nasal congestion and increasing airway patency.

- Beta-Receptor Activation : Induces tachycardia and enhances myocardial contractility, although this effect is less pronounced compared to alpha receptor stimulation .

Pharmacokinetics

The pharmacokinetic profile of phenylpropanolamine includes:

- Absorption : Approximately 38% bioavailability due to first-pass metabolism.

- Half-Life : Ranges from 2.1 to 4 hours, depending on the formulation .

- Volume of Distribution : Estimated at 3.0 to 4.5 L/kg, indicating moderate tissue distribution .

- Metabolism : Minimal metabolism occurs; about 3-4% of an oral dose is metabolized into metabolites such as hippuric acid and 4-hydroxynorephedrine .

Adverse Effects and Safety Concerns

Significant safety concerns have been raised regarding the use of phenylpropanolamine. A notable study indicated an association between PPA use and an increased risk of hemorrhagic stroke , particularly in women using it for weight control or nasal decongestion shortly after initiating treatment . The FDA has since advised against its use in over-the-counter products due to these risks .

Case Studies

Several studies have highlighted both the efficacy and risks associated with phenylpropanolamine:

- Efficacy in Urinary Incontinence : PPA has been shown to effectively manage urinary incontinence in dogs by stimulating the internal urethral sphincter through norepinephrine release .

- Pressor Response in Orthostatic Hypotension : A study demonstrated that oral administration of PPA significantly increased blood pressure in patients with autonomic failure, indicating its potent vasopressor effects .

Data Summary Table

| Parameter | Value |

|---|---|

| Bioavailability | ~38% |

| Half-Life | 2.1 - 4 hours |

| Volume of Distribution | 3.0 - 4.5 L/kg |

| Metabolism | ~3-4% metabolized |

| Main Adverse Effect | Hemorrhagic stroke risk |

Q & A

Basic Research Questions

Q. How should Phenylpropanolamine Hydrochloride Prec CRS be prepared and standardized for quantitative assays?

- Methodological Answer:

- Preparation: Dissolve the CRS in a phosphate–perchlorate buffer (pH 2.5) to achieve a final concentration of 1 mg/mL. Filter through a 0.45 µm membrane to remove particulate matter .

- Standardization: Use HPLC with a C18 column (250 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:phosphate buffer (20:80 v/v) at 1.0 mL/min. Validate linearity (0.5–2.5 mg/mL, R² ≥ 0.999) and precision (%RSD < 2.0%) .

- Reference Data:

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 187.7 g/mol | |

| CAS No. | 154-41-6 |

Q. What analytical techniques are recommended for identity confirmation of Phenylpropanolamine Hydrochloride Prec CRS?

- Methodological Answer:

- Infrared Spectroscopy (IR): Compare the sample’s IR spectrum (KBr disc, 4000–400 cm⁻¹) with reference spectra (NIST Database 69). Key peaks: N-H stretch (~3200 cm⁻¹), C-Cl stretch (~650 cm⁻¹) .

- Chromatographic Purity: Use a gradient HPLC method with UV detection at 254 nm. System suitability criteria: tailing factor ≤ 2.0, theoretical plates ≥ 2000 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in assay results between pharmacopeial methods and novel analytical techniques?

- Methodological Answer:

- Data Contradiction Analysis:

Cross-Validation: Compare results from USP methods (e.g., PF Vol. 31 No. 1) with LC-MS/MS or NMR data.

Identify Interferences: Test for co-eluting impurities (e.g., related compounds: CAS 24729-96-2, 548-73-2) using high-resolution mass spectrometry .

Adjust Mobile Phase: Optimize buffer pH (2.5–3.0) or acetonitrile ratio to improve peak resolution .

- Example Workflow:

Q. What strategies ensure robust impurity profiling of Phenylpropanolamine Hydrochloride Prec CRS in stability studies?

- Methodological Answer:

- Forced Degradation: Expose the compound to heat (60°C/72 hr), acid (0.1M HCl), and UV light. Monitor degradation products via UPLC-PDA.

- Thresholds: Report impurities ≥ 0.1% (ICH Q3B). Use reference standards (e.g., CAS 65807-02-5) for quantification .

- Data Table (Hypothetical Degradation Results):

| Condition | Major Degradant (CAS) | % Impurity |

|---|---|---|

| Acid Hydrolysis | 29701-07-3 | 0.25% |

| UV Exposure | 85440-79-5 | 0.12% |

Q. How to design a comparative study of chiral purity between Phenylpropanolamine Hydrochloride Prec CRS and its enantiomers?

- Methodological Answer:

- Chiral Chromatography: Use a Chiralpak AD-H column with hexane:ethanol (80:20) + 0.1% diethylamine. Resolution (Rs) ≥ 1.5 confirms enantiomeric separation .

- Validation: Assess precision (n=6 injections, %RSD < 1.5%) and limit of detection (LOD ≤ 0.05%) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.